molecular formula C10H11N3O B12126928 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)-

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)-

Cat. No.: B12126928
M. Wt: 189.21 g/mol
InChI Key: KNVSJGCRWSKYPI-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is a triazole derivative characterized by a methanol group at position 5 and a 3-methylphenyl substituent at position 3 of the triazole ring. Triazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13)

InChI Key

KNVSJGCRWSKYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzylamine with formic acid and hydrazine hydrate to form the triazole ring. The methanol group is then introduced through a subsequent reaction with formaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research has shown that compounds within this class can inhibit the growth of various bacterial and fungal strains. For instance, studies indicate that triazole derivatives exhibit significant activity against resistant strains of bacteria and fungi, making them valuable in developing new antimicrobial agents .

Anticancer Properties
Recent investigations have demonstrated that triazole derivatives possess cytotoxic effects against cancer cell lines. For example, a related study highlighted selective cytotoxicity of certain triazole compounds against melanoma cells. These compounds can induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as anticancer agents . The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival.

Anti-inflammatory Effects
Triazole derivatives have also been evaluated for their anti-inflammatory properties. Some studies report that these compounds can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases such as arthritis and other autoimmune disorders .

Agricultural Applications

Fungicides
The triazole class is widely used in agriculture as fungicides. They work by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This action disrupts the growth and reproduction of various plant pathogens. Compounds like 1H-1,2,4-Triazole-5-methanol derivatives have been explored for their efficacy against common agricultural fungi .

Material Science

Polymer Chemistry
Triazole compounds are being investigated for their role in polymer chemistry. Their ability to act as cross-linking agents can enhance the mechanical properties and thermal stability of polymers. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests their potential use in treating infections caused by resistant bacterial strains .

Case Study 2: Anticancer Activity

Research on a specific triazole derivative demonstrated its selective cytotoxic effect on melanoma cells (VMM917). The compound showed a significant increase in toxicity towards cancer cells compared to normal cells, with mechanisms involving cell cycle arrest at the S phase and reduced melanin production in melanoma cells .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in melanoma cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
FungicidalInhibits growth of agricultural fungi
Polymer enhancementActs as a cross-linking agent in polymers

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Analogous Triazole Derivatives

Positional Isomers and Substitution Effects

  • 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- (CAS data): Differs in the methyl group position (para vs. meta on the phenyl ring).
  • 1H-1,2,4-Triazole-5-methanol, 1-(4-methylphenyl)-3-phenyl- (): Contains dual aromatic substituents (phenyl and 4-methylphenyl), increasing lipophilicity compared to the target compound. This structural variation could impact membrane permeability in drug design .

Functional Group Variations

  • 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones (): The bromine atom introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. Thione (-SH) groups in these derivatives enhance metal-binding capacity, relevant for antimicrobial activity .
  • Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide, ): The carboxamide group replaces methanol, enabling hydrogen bonding with biological targets. This substitution is critical in agrochemicals (e.g., plant growth regulation) .

Physicochemical Properties

Property Target Compound 3-Ethyl-5-phenyl-1H-1,2,4-triazole () 3-Phenyl-5-p-tolyl-1H-triazole ()
Molecular Weight ~193.22 g/mol 173.21 g/mol 237.28 g/mol
LogP (Predicted) 1.8–2.2 2.5 3.1
Key Functional Groups Methanol, 3-methylphenyl Ethyl, phenyl Phenyl, p-tolyl

The methanol group reduces LogP compared to alkyl/aryl-substituted triazoles, suggesting improved aqueous solubility .

Biological Activity

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is a member of the triazole family, which is known for its diverse biological activities. This compound features a triazole ring with specific substitutions that influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, antifungal, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name 5-methyl-3-(3-methylphenyl)-1H-1,2,4-triazole
Molecular Formula C10H11N3
CAS Number 1094688-08-0

The presence of the methyl group and the 3-methylphenyl group contributes to its unique biological profile.

The biological activity of 1H-1,2,4-triazole derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, studies have shown that triazoles can inhibit enzymes crucial for microbial growth, thus exhibiting antimicrobial properties . The mechanism typically involves binding to active sites on these enzymes or receptors, leading to inhibition of their activity.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that various triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds derived from triazoles have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli.

Antifungal Activity

Triazoles are widely recognized for their antifungal capabilities. They function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts cell membrane integrity and leads to cell death. Studies have reported that derivatives similar to 1H-1,2,4-triazole-5-methanol exhibit potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving peripheral blood mononuclear cells (PBMC), certain triazole derivatives were shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 at varying concentrations. This suggests potential therapeutic applications in managing inflammatory diseases .

Study on Cytokine Release

In a recent study assessing the effects of various triazole derivatives on cytokine release in PBMC cultures, it was found that compounds with similar structures to 1H-1,2,4-triazole-5-methanol significantly inhibited TNF-α production by up to 60% at optimal doses. The strongest effects were observed with specific derivatives that maintained structural similarities to the target compound .

Antiproliferative Activity

Another investigation focused on the antiproliferative effects of triazole derivatives against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 13 µg/mL against HepG2 liver cancer cells. This highlights their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1H-1,2,4-triazole-5-methanol, a comparison with other triazole derivatives is essential:

Compound Antimicrobial Activity Antifungal Activity Anti-inflammatory Activity
1H-1,2,4-Triazole-5-methanol ModerateHighSignificant
3-Methyl-5-(3-methylphenyl)-1H-1,2,4-triazole HighModerateHigh
5-Phenyl-1H-1,2,4-triazole LowHighModerate

This table illustrates how structural variations impact biological activity.

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